Methyl benzo[b]thiophene-2-carboxylate
Overview
Description
Methyl benzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H8O2S and a molecular weight of 192.23 g/mol . . This compound is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its ring structure. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Methyl benzo[b]thiophene-2-carboxylate can be synthesized through several methods. One common method involves the formylation of benzo[b]thiophene using dimethylformamide (DMF) or other formylating agents . Another method involves the oxidation of benzo[b]thiophen-2-ylmethanol . Additionally, microwave-assisted synthesis has been employed to prepare 3-halo and 3-amino-2-substituted benzo[b]thiophenes, which can be further elaborated to produce this compound .
Chemical Reactions Analysis
Methyl benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents to form carbon-carbon bonds . Major products formed from these reactions include various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Methyl benzo[b]thiophene-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives, including this compound, have been studied for their potential pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of methyl benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that thiophene derivatives can act as inhibitors of various enzymes and receptors, thereby modulating biological processes . The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Methyl benzo[b]thiophene-2-carboxylate can be compared with other similar compounds, such as benzo[b]thiophene-2-carboxaldehyde, 1-benzothiophen-2-ylmethylamine, and 2-thiophenecarboxaldehyde . These compounds share the benzo[b]thiophene core structure but differ in their functional groups, leading to variations in their chemical properties and applications. This compound is unique due to its ester functional group, which imparts distinct reactivity and solubility characteristics.
Properties
IUPAC Name |
methyl 1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRAZMUPVIGDCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384160 | |
Record name | Methyl benzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22913-24-2 | |
Record name | Methyl benzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl benzo[b]thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl benzo[b]thiophene-2-carboxylate interact with Rhenium(I) to form a complex?
A1: this compound acts as a bidentate ligand, coordinating to the rhenium(I) center through both its oxygen and sulfur atoms. This forms a stable five-membered chelate ring within the complex, as evidenced by the crystal structure of bromidotricarbonyl(this compound-κ2O,S)rhenium(I) reported in the paper [].
Q2: What is the structural characterization of the bromidotricarbonyl(this compound-κ2O,S)rhenium(I) complex?
A2: While the paper focuses on the crystal structures of dinuclear complexes, it describes the synthesis and characterization of bromidotricarbonyl(this compound-κ2O,S)rhenium(I) (compound 4 in the paper) []. Although the specific spectroscopic data and molecular weight are not provided, the paper confirms the successful formation of the complex through its bidentate coordination with rhenium(I) via both oxygen and sulfur atoms.
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